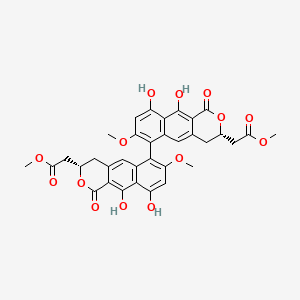

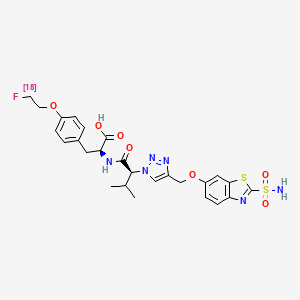

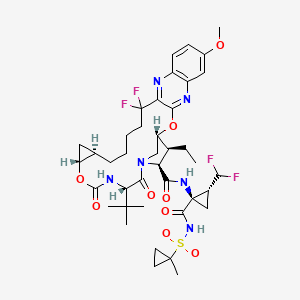

![molecular formula C24H26N6O2 B611774 1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide CAS No. 2220141-46-6](/img/structure/B611774.png)

1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VU6007477 is a novel M1 PAM. VU6007477 resulted in good rat M1 PAM potency (EC50 = 230 nM, 93% ACh max), minimal M1 agonist activity (agonist EC50 > 10 μM), good CNS penetration (rat brain/plasma Kp = 0.28, Kp,uu = 0.32; mouse Kp = 0.16, Kp,uu = 0.18), and no cholinergic adverse events (AEs, e.g., seizures).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide is involved in the synthesis of novel heterocyclic compounds. These compounds have been prepared starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate, undergoing various reactions to yield derivatives like 1,2,4-oxadiazole, which are expected to exhibit improved hypertensive activity (Kumar & Mashelker, 2007).

ATM Kinase Inhibition

The compound is part of a series of 3-quinoline carboxamides discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, exhibit potent and highly selective ATM inhibitory activity with suitable ADME properties for oral administration. Their efficacy in combination with DSB-inducing agents has been observed in disease-relevant models (Degorce et al., 2016).

Antimicrobial Activity

Pyrimidine derivatives, including structures like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have been synthesized and exhibit antimicrobial properties. The Biginelli reaction was used for synthesis, and these compounds show potential in various medical and other applications (Rathod & Solanki, 2018).

Crystal Structure Studies

The compound is used in the synthesis and study of new pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, for crystal structure and computational studies. These studies include density-functional-theory (DFT) calculations and investigations into the thermodynamic properties of cyclization reactions (Shen et al., 2012).

Functionalization Reactions

The compound is involved in functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides. These reactions have been studied both experimentally and theoretically to understand their mechanisms (Yıldırım, Kandemirli & Demir, 2005).

Glycine Transporter Inhibition

It's also used in the identification of potent and orally available glycine transporter 1 inhibitors. These compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, show significant inhibitory activity and favorable pharmacokinetics, with potential applications in neurological conditions (Yamamoto et al., 2016).

Eigenschaften

CAS-Nummer |

2220141-46-6 |

|---|---|

Produktname |

1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide |

Molekularformel |

C24H26N6O2 |

Molekulargewicht |

430.512 |

IUPAC-Name |

1-methyl-4-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-N-(tetrahydro-2H-pyran-4-yl)-1Hpyrrolo[2,3-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C24H26N6O2/c1-29-8-5-20-17(11-16-3-4-21(25-13-16)18-14-26-30(2)15-18)12-22(28-23(20)29)24(31)27-19-6-9-32-10-7-19/h3-5,8,12-15,19H,6-7,9-11H2,1-2H3,(H,27,31) |

InChI-Schlüssel |

OYSPYZFYHUIBOS-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC(CC2=CC=C(C3=CN(C)N=C3)N=C2)=C4C(N(C)C=C4)=N1)NC5CCOCC5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VU6007477; VU-6007477; VU 6007477 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

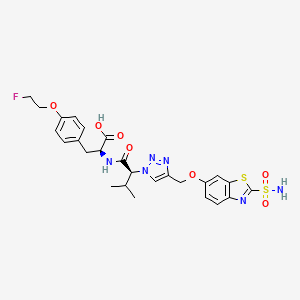

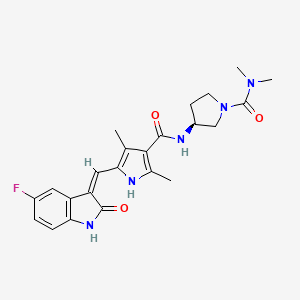

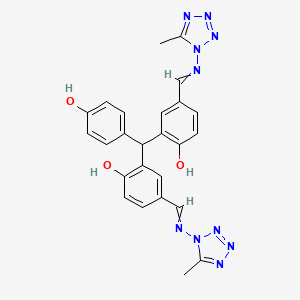

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)

![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)